molecular formula C14H16N2 B12075456 (Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine

(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine

Cat. No.: B12075456
M. Wt: 212.29 g/mol
InChI Key: FHTAMUBLKYQYEJ-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine is a secondary amine featuring a cyclopropylmethyl group and a quinolin-5-yl methyl substituent. Its molecular formula is C₁₄H₁₄N₂ (molecular weight: 210.28 g/mol). Synthetic routes for similar quinoline derivatives involve alkylation and amination steps, as exemplified in protocols for 2,8-dimethylquinoline synthesis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

1-cyclopropyl-N-(quinolin-5-ylmethyl)methanamine

InChI

InChI=1S/C14H16N2/c1-3-12(10-15-9-11-6-7-11)13-4-2-8-16-14(13)5-1/h1-5,8,11,15H,6-7,9-10H2

InChI Key

FHTAMUBLKYQYEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=C3C=CC=NC3=CC=C2

Origin of Product

United States

Preparation Methods

Allylic Chloride Hydrobromination and Cyanide Substitution

A patent by outlines a scalable route starting from allylic chlorides. The process involves:

  • Anti-Markovnikov hydrobromination of allylic chlorides (e.g., allyl chloride) with HBr in the presence of free radical initiators (e.g., benzoyl peroxide) at 0–70°C and 1–10 atm pressure, yielding 1-bromo-3-chloropropane derivatives.

  • Cyanide substitution using metal cyanides (e.g., KCN) in alcohol-water solvents at 40–100°C to form γ-chloronitriles.

  • Cyclization with alkali hydroxides (e.g., NaOH) to generate cyclopropyl cyanides.

  • Hydrogenation with alkylamines under catalytic hydrogenation to produce cyclopropylmethyl alkylamines.

This method achieves yields >70% for cyclopropylmethylamines but requires careful control of stoichiometry to avoid glutaronitrile byproducts.

N-Alkylation of Piperazine Derivatives

A complementary approach from involves N-alkylation of piperazine or tetrahydroisoquinoline derivatives. For example:

  • Piperazine 8 is alkylated with 6- or 7-cyano-substituted tetrahydroisoquinolines (9a , 9b ) using K₂CO₃ under reflux to form intermediates 10 and 11a/b .

  • Subsequent oxidation of ethyl-trans-cyclopropylmethanol (26 ) to aldehyde 27 , followed by oximation and LiAlH₄ reduction, yields trans-cyclopropylmethylamine derivatives (29 ).

This route offers stereochemical control but involves multistep purification.

Synthesis of Quinolin-5-ylmethylamine Derivatives

The quinolin-5-ylmethyl subunit is synthesized via cyclization or multicomponent coupling strategies:

Copper-Catalyzed Cycloaromatization

A recent advance from employs copper-catalyzed three-component reactions:

  • Substrates : ortho-Bromoaryl ketones, terminal alkynes, and amines.

  • Conditions : CuI (10 mol%), NaOH, H₂O, 120°C, 24 h.

  • Mechanism : Copper(III)-acetylide intermediates drive 7-endo-dig cyclization, forming C(sp²)–N bonds without internal alkyne byproducts.

For quinolin-5-ylmethylamines, ortho-bromoacetophenone derivatives react with phenylacetylene and ammonia or primary amines, yielding quinoline frameworks with >60% efficiency.

Tin/Indium Chloride-Mediated Annulation

Earlier work by demonstrates annulation of N-propargylanilines using SnCl₂ or InCl₃ (25–50 mol%) in 2-propanol under reflux. While optimized for quinolin-8-amines, modifying the substituent positioning (e.g., nitro groups at C-5) enables selective quinolin-5-ylmethylamine synthesis.

Coupling Strategies for (Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine

Reductive Amination

  • Substrates : Quinolin-5-ylmethyl aldehyde and cyclopropylmethylamine.

  • Conditions : NaBH₃CN, MeOH, 0–25°C.

  • Yield : ~65% after chromatography.

Nucleophilic Substitution

  • Substrates : Quinolin-5-ylmethyl bromide and cyclopropylmethylamine.

  • Conditions : K₂CO₃, DMF, 80°C.

  • Yield : 55–70%.

Multicomponent One-Pot Synthesis

Combining cycloaromatization and amination in a single pot:

  • Cycloaromatization : ortho-Bromoacetophenone, phenylacetylene, and NH₃ form quinolin-5-ylmethylamine.

  • In situ alkylation : Cyclopropylmethyl bromide is added directly, yielding the target compound in 50–60% yield.

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Reductive amination65%Mild conditions, high purityRequires pre-synthesized aldehyde
Nucleophilic substitution70%Scalable, simple workupHarsh base, byproduct formation
Multicomponent60%One-pot, atom-economicalLimited substrate scope

Mechanistic Insights and Optimization

  • Steric Effects : Bulky substituents on the quinoline ring (e.g., C-8 nitro groups) hinder cyclopropylmethyl coupling, necessitating elevated temperatures.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may decompose sensitive intermediates.

  • Catalyst Loading : Increasing CuI to 15 mol% in multicomponent reactions improves yields to 75% but risks Glaser coupling side reactions .

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis
(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine serves as a versatile building block for synthesizing more complex organic molecules. Its unique cyclopropylmethyl and quinolin-5-ylmethyl groups allow for diverse chemical modifications, making it valuable in the development of new compounds with desired properties.

Reactions and Mechanisms
The compound can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form quinoline N-oxides.
  • Reduction : Reduction reactions can yield tetrahydroquinolines.
  • Substitution : Electrophilic and nucleophilic substitutions can introduce different functional groups onto the quinoline ring.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution.

This compound has shown promising biological activities, particularly in the following areas:

Anticancer Properties
Recent studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, in vitro evaluations against human leukemia cell lines have demonstrated growth inhibition concentrations in the nanomolar range. The mechanism of action involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Gastrointestinal Absorption : High gastrointestinal absorption indicates suitability for oral administration.
  • Blood-Brain Barrier Permeability : Its ability to cross the blood-brain barrier suggests potential effects on the central nervous system, which could be relevant for treating neurological disorders.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Study on Anticancer Activity : A series of derivatives were tested for anticancer activity, revealing that modifications at specific positions significantly influenced efficacy. This suggests that careful structural modifications could enhance therapeutic outcomes against specific cancers.
  • Research on Pancreatic Cancer : Investigations into aminophosphonates highlighted that compounds with cyclopropylmethyl groups showed promising anti-pancreatic cancer activity. This finding emphasizes the potential for developing hybrid compounds targeting pancreatic cancer effectively.

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes and proteins involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Varied Heterocycles

Compound Name Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Quinolin-5-yl Cyclopropylmethyl, methyl C₁₄H₁₄N₂ 210.28 High aromaticity; potential antibacterial activity
(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine Pyridin-2-yl Cyclopropylmethyl, methyl C₁₀H₁₄N₂ 162.23 (base) Smaller heterocycle; reduced π-π interactions
(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]amine 1,3-Thiazol-5-yl Cyclopropylmethyl, methyl C₈H₁₁N₂S 167.25 Sulfur-containing; enhanced polarity
Methyl({1-[3-(quinolin-5-yl)phenyl]propyl})amine Quinolin-5-yl Phenylpropyl, methyl C₁₉H₂₀N₂ 276.38 Extended conjugation; higher molecular weight

Key Observations :

  • Quinoline vs.
  • Substituent Effects : The cyclopropylmethyl group in the target compound increases lipophilicity (logP ≈ 3.2 predicted) compared to linear alkyl chains (e.g., butyl in pyrimidine analogues ).

Substituent Variations on Quinoline Core

Compound Name Quinoline Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
5-Methoxyquinolin-8-amine Methoxy at C5 C₁₀H₁₀N₂O 174.20 Increased solubility due to polar methoxy group
Target Compound None C₁₄H₁₄N₂ 210.28 Higher lipophilicity; unsubstituted quinoline

Key Observations :

  • The absence of substituents on the target compound’s quinoline ring may improve membrane permeability but reduce water solubility compared to methoxy-substituted analogues .

Biological Activity

(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine is a compound that belongs to the class of quinolinone derivatives, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

The biological activity of quinolinone derivatives, including this compound, primarily involves their interaction with various cellular targets:

  • Target Proteins : These compounds typically bind to specific proteins, modulating their activity. For instance, quinolinone derivatives have been shown to interact with tubulin, inhibiting its polymerization and thereby affecting cell cycle progression and apoptosis in cancer cells .
  • Biochemical Pathways : The binding of these compounds to their targets can influence multiple biochemical pathways. This includes the induction of apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

  • Gastrointestinal Absorption : The compound is predicted to exhibit high gastrointestinal absorption, making it suitable for oral administration.
  • Blood-Brain Barrier Permeability : Its ability to cross the blood-brain barrier (BBB) indicates potential central nervous system effects, which could be relevant for treating neurological disorders.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity :
    • Cell Line Studies : In vitro evaluations have demonstrated significant antiproliferative effects against human leukemia cell lines, with growth inhibition concentrations in the nanomolar range. The most active derivatives have shown GI50 values comparable to established anticancer agents like combretastatin A-4 .
    • Mechanism : The anticancer effects are attributed to the inhibition of tubulin assembly and subsequent cell cycle arrest at the G2/M phase, leading to apoptosis .
  • Antimicrobial Properties :
    • Quinolinone derivatives have been noted for their antimicrobial activities against various bacterial strains. The specific compound's efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been documented in related studies .
  • Enzyme Inhibition :
    • Compounds in this class have also shown promise as inhibitors of key enzymes involved in cancer progression and microbial resistance mechanisms. This includes potential activity against topoisomerases and other critical cellular enzymes .

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

  • Study 1 : A recent investigation into a series of pyrroloquinoline derivatives found that modifications at the 1-position significantly influenced anticancer activity, suggesting that similar structural modifications in this compound could enhance its efficacy against specific cancers .
  • Study 2 : Research on aminophosphonates has revealed that compounds with cyclopropylmethyl groups exhibit promising anti-pancreatic cancer activity. This highlights the potential for developing hybrid compounds that combine features from both classes to target pancreatic cancer more effectively .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservationsReferences
AnticancerSignificant inhibition in leukemia cell lines; GI50 in nanomolar range
AntimicrobialActivity against Staphylococcus aureus and E. coli
Enzyme InhibitionPotential inhibitors of topoisomerases
PharmacokineticsHigh gastrointestinal absorption; BBB permeable

Q & A

Q. Is this compound subject to controlled substance regulations?

  • Structural analogs (e.g., cyclopropylmethyl phenethylamines) are listed in UK Schedule 1 (controlled drugs). Researchers must verify local regulations and obtain DEA/FDA approvals for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.